REACTION_SMILES
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[CH2:29]([Cl:30])[Cl:31].[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[CH3:20][N:21]([CH3:22])[c:23]1[cH:24][cH:25][n:26][cH:27][cH:28]1.[CH3:8][S:9]([Cl:10])(=[O:11])=[O:12].[CH:1]1([CH2:6][OH:7])[CH2:2][CH2:3][CH2:4][CH2:5]1>>[CH:1]1([CH2:6][O:7][S:9]([CH3:8])(=[O:11])=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CCCC1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)OCC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |